molecular formula C7H13NO3 B13074314 (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid CAS No. 1254172-26-3

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid

Cat. No.: B13074314
CAS No.: 1254172-26-3
M. Wt: 159.18 g/mol
InChI Key: IMSUDXBVOIOXLR-RITPCOANSA-N
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Description

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is a non-proteinogenic amino acid featuring a stereospecific oxolane (tetrahydrofuran) ring substituent. Its structure combines an L-configuration at the α-carbon (2S) and an R-configuration at the oxolane ring’s C2 position. Molecular formula: C₇H₁₁NO₃; molecular weight: 157.17 g/mol (free acid form). As a hydrochloride salt, its formula becomes C₇H₁₄ClNO₃ (MW: 231.66 g/mol, CAS: EN300-27719518) .

Properties

CAS No.

1254172-26-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

IMSUDXBVOIOXLR-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](OC1)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-substituted acrylic acids using nickel catalysts. This method provides high enantiomeric excess and is efficient for producing chiral α-substituted propionic acids .

Industrial Production Methods

Industrial production of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes utilize transition metal catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring and amino acid moiety allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Stereoisomeric Variants

  • (2R)-2-Amino-3-[(2S)-oxolan-2-YL]propanoic Acid Hydrochloride Stereoisomer of the target compound, differing in configuration at the oxolane ring (2S vs. 2R). Similar molecular weight (231.66 g/mol) but distinct biological activity due to altered spatial arrangement .

Cyclic Amino Acid Derivatives

  • Anticapsin Structure: (2S)-2-Amino-3-[(1R,2R,6R)-5-oxo-7-oksabicyclo[4.1.0]heptan-2-yl]propanoic acid. Key differences: Bicyclic oxabicyclo ring system vs. monocyclic oxolane. Function: Irreversible inhibitor of glucosamine-6-phosphate synthase, critical for bacterial/fungal cell wall synthesis. The bicyclic structure enhances rigidity, improving enzyme binding .
  • Djenkolic Acid Structure: Disulfide-bridged cysteine derivative. Key differences: Sulfur atoms and disulfide linkage vs. ether-linked oxolane. Function: Nephrotoxic amino acid; sulfur atoms contribute to oxidative stress in renal tissues .

Aromatic and Aliphatic Amino Acids

  • L-Phenylalanine (L-Phe) Structure: (S)-2-Amino-3-phenylpropanoic acid. Key differences: Aromatic phenyl group vs. oxolane. Function: Proteinogenic amino acid; lacks the conformational constraints of oxolane, affecting transport (e.g., LAT1 selectivity) .
  • L-Dopa (Levodopa) Structure: (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid. Key differences: Catechol group vs. oxolane. Function: Dopamine precursor; polar hydroxyl groups enable blood-brain barrier transport .

Modified Oxolane Derivatives

  • (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic Acid Structure: Hydroxybutyl-substituted oxolane. Key differences: Additional hydroxyl group increases hydrophilicity. Application: Potential role in lipid metabolism due to elongated alkyl chain .
  • Phosphatidylserine Derivatives Structure: (2S)-2-Amino-3-(phosphoryloxy)propanoic acid linked to acyl chains. Key differences: Phosphate ester and fatty acid chains vs. oxolane. Function: Membrane lipid components; phosphate group enables interaction with calcium ions .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Role/Activity Reference ID
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid C₇H₁₁NO₃ 157.17 Oxolane ring (R-configuration) Chiral synthon, enzyme modulation
Anticapsin C₁₀H₁₃NO₅ 227.21 Bicyclic oxabicyclo ring GlcN-6-P synthase inhibitor
L-Phenylalanine C₉H₁₁NO₂ 165.19 Aromatic phenyl group Protein synthesis, LAT1 substrate
Djenkolic Acid C₇H₁₄N₂O₄S₂ 254.33 Disulfide bridge Nephrotoxin
(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid C₁₁H₂₀O₅ 232.27 Hydroxybutyl-oxolane Lipid metabolism

Key Findings and Implications

Stereochemical Specificity : The (2S,2R) configuration of the target compound distinguishes it from stereoisomers, influencing enzyme binding and transport selectivity .

Ring Flexibility : The oxolane ring offers moderate rigidity compared to Anticapsin’s bicyclic system, balancing conformational stability and metabolic resistance .

Functional Group Impact : The absence of sulfur (vs. Djenkolic acid) or phosphate groups (vs. phosphatidylserine) reduces toxicity and alters membrane interaction .

Pharmacokinetics : The hydrochloride salt form enhances aqueous solubility, making it suitable for synthetic applications .

Biological Activity

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid, also known as an amino acid derivative, has garnered attention due to its potential biological activities. This compound possesses a unique stereochemistry and structural features that may influence its interactions within biological systems. Understanding its biological activity can provide insights into its applications in pharmacology, biochemistry, and medicine.

Structural Characteristics

The molecular formula of (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid is C7H13NO3C_7H_{13}NO_3, with a molecular weight of approximately 159.18 g/mol. Its structure includes a propanoic acid backbone and an oxolane (tetrahydrofuran) ring, which contributes to its distinct chemical properties.

Structural Representation

PropertyValue
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
SMILESC1CC(OC1)CC(C(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)

The biological activity of (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid is primarily linked to its ability to interact with various enzymes and receptors. It may modulate enzyme-catalyzed reactions and influence metabolic pathways due to its structural similarity to natural amino acids. Research indicates that such compounds can affect receptor activity and physiological responses, making them significant in pharmacological studies.

Enzyme Interaction

Studies have shown that (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid can bind to specific enzymes, potentially altering their activity. This interaction is crucial for understanding how the compound may influence metabolic processes and therapeutic outcomes .

Pharmacological Potential

The compound has been investigated for various therapeutic applications, including:

  • Neuroprotection : Its structural features may confer protective effects on neuronal cells, suggesting potential in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is critical in conditions like arthritis and other chronic inflammatory diseases.

Study 1: Neuroprotective Effects

In a study focusing on neuroprotective properties, (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid was shown to reduce apoptosis in neuronal cell lines by modulating intrinsic apoptotic pathways. The results indicated a decrease in pro-apoptotic proteins and an increase in cyclin-dependent kinase inhibitors, suggesting its potential role in neuroprotection .

Study 2: Anti-inflammatory Activity

Another study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells. This suggests that (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid may serve as a therapeutic agent for managing inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2R)-2-amino-3-(oxolan-2-YL)propanoic acidEnantiomer with opposite stereochemistrySimilar enzyme modulation
Oxane-2-carboxylic acidSimilar oxane ring structureVaries; less studied
2-Hydroxypropanoic acidPrecursor with similar chemical propertiesLimited biological activity

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